2-(2-Methylpropyl)-4,6-dinitrophenol, also known as 2-sec-butyl-4,6-dinitrophenol, is an organic compound belonging to the class of dinitrophenols. These compounds are characterized by a benzene ring that carries a single phenolic group and two nitro groups. The compound is notable for its potential applications in various scientific fields, although it has garnered attention due to its toxicity and environmental impact.
The compound has the following identifiers:
As a member of the dinitrophenols family, it shares properties with other compounds in this class, which are often used in industrial applications but are also associated with health risks due to their toxicity .
The synthesis of 2-(2-Methylpropyl)-4,6-dinitrophenol can be achieved through various methods:
Each method has its advantages and drawbacks, particularly concerning yield, duration, and safety due to the use of toxic reagents like mercury.
The molecular structure of 2-(2-Methylpropyl)-4,6-dinitrophenol features a benzene ring substituted at the 2-position with a 2-methylpropyl group and at the 4 and 6 positions with nitro groups.
The compound's structure contributes to its chemical reactivity and potential applications .
2-(2-Methylpropyl)-4,6-dinitrophenol can undergo several chemical reactions typical of dinitrophenols:
The mechanism of action for dinitrophenols involves their role as uncouplers in cellular respiration. They disrupt the proton gradient across mitochondrial membranes by facilitating proton transport back into the mitochondrial matrix without producing ATP. This results in increased metabolic rate and heat production while reducing ATP synthesis.
The key steps include:
Relevant data indicate that while these compounds have useful applications, they also pose significant health risks due to their toxicity .
2-(2-Methylpropyl)-4,6-dinitrophenol has several applications:
2-(2-Methylpropyl)-4,6-dinitrophenol, systematically named 2-sec-butyl-4,6-dinitrophenol and commonly known as dinoseb (CAS RN 88-85-7), emerged as a significant dinitrophenol herbicide in the mid-20th century. First reported in 1945, its development coincided with the post-war agricultural expansion, where it gained widespread use for post-emergence weed control in cereal, legume, and fruit crops [4]. The compound's structural configuration—featuring a branched alkyl chain (2-methylpropyl group) ortho to the phenolic hydroxyl and flanked by nitro groups at positions 4 and 6—enabled potent membrane disruption through uncoupling of oxidative phosphorylation. This mechanism proved highly effective against broadleaf weeds like pigweed (Amaranthus spp.) and lambsquarters (Chenopodium album), as well as grassy weeds including crabgrass (Digitaria spp.) [4].
Commercial formulations included aqueous solutions and emulsifiable concentrates, typically containing >95% active substance. Agricultural applications targeted soybeans, cotton, blueberries, and citrus, leveraging dinoseb's dual action as both a contact herbicide and desiccant. Its physicochemical properties—including moderate water solubility (52 mg/L at 20°C) and high soil mobility—facilitated rapid plant uptake but simultaneously raised early concerns about environmental persistence and groundwater contamination [4] [6]. By the 1960s, dinoseb had become entrenched in industrial agriculture, though its phase-out would soon begin due to mounting evidence of ecological and toxicological risks.
The global regulatory landscape for dinoseb underwent dramatic transformation from the 1980s onward, marked by sequential bans and severe use restrictions. Canada initiated early action in 1990 when Agriculture Canada suspended all pesticidal registrations, culminating in complete herbicidal discontinuation by 2001 [2] [6]. This decision reflected concerns about aquatic toxicity, teratogenic potential, and high acute toxicity to non-target organisms. The European Union followed under EC Regulation 1107/2009, designating dinoseb as "not approved" due to unacceptable environmental risks and potential for long-range transport [4].
Despite agricultural bans, a significant industrial application persists in styrene monomer production, where dinoseb functions as a polymerization retarder. Canadian import data reveals substantial ongoing use—between 100,000–1,000,000 kg annually as of 2015—primarily for this purpose [6]. Regulatory frameworks have adapted to control this niche application through performance-based agreements rather than outright bans. For instance, Canada's 2021 Risk Management Approach mandates environmental performance agreements (EPAs) with stipulations for wastewater monitoring and best management practices, with pollution prevention planning as a fallback regulatory tool [2]. This dual-track approach exemplifies how regulators balance economic utility against environmental protection for high-hazard substances with essential industrial roles.
European Union: Dinoseb's EU prohibition under Regulation 1107/2009 reflects the precautionary principle in pesticide regulation. The substance is excluded from Annex I (approved active substances), prohibiting all pesticidal formulations. Crucially, it is also regulated under the Rotterdam Convention as a Class O substance (severely hazardous pesticide formulation), mandating Prior Informed Consent (PIC) procedures for international trade [4]. The EU's Cosmetic Products Regulation (No 1223/2009) further excludes dinitrophenols like dinoseb, preventing secondary exposure through consumer products [3].
United States: The U.S. EPA issued an emergency suspension of dinoseb in 1986 under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), later converted to a full cancellation in 1989. This action—triggered by teratogenicity studies showing fetal abnormalities in rabbits—constituted one of the largest pesticide suspensions at the time, affecting over 1.5 million pounds of annual usage. The cancellation explicitly prohibited all agricultural applications but exempted non-crop uses until safer alternatives emerged.
International Coordination: The PIC designation under the Rotterdam Convention requires exporting countries to obtain explicit consent from importing nations, creating a transnational barrier against unregulated trade. Canada's 2021 assessment further recommended adding dinoseb to Schedule 1 of the Canadian Environmental Protection Act (CEPA), formally classifying it as toxic to the environment [2] [6]. This "List of Toxic Substances" designation enables stringent controls on industrial releases, particularly targeting wastewater discharges from styrene production facilities.
Table 1: Global Regulatory Status of Dinoseb (as of 2025)
Region | Regulatory Status | Key Legislation/Policy | Permitted Uses |
---|---|---|---|
European Union | Not Approved | EC Regulation 1107/2009 | None (all pesticidal uses prohibited) |
Canada | Toxic Substance (Schedule 1 CEPA) | Risk Management Approach (2021) | Industrial polymerization retarder with strict controls |
United States | Full Cancellation | FIFRA Section 6(b) | Limited non-crop uses under emergency exemptions |
International | PIC Listing | Rotterdam Convention Annex III | Export requires prior informed consent |
Surface Water Contamination: The most extensively documented ecological incident occurred in Saskatchewan, Canada, during the 1980s, where dinoseb applied as a lentil desiccant leached into aquatic systems. Monitoring detected concentrations exceeding 0.17 µg/L—the predicted no-effect concentration (PNEC) for aquatic organisms—in multiple watersheds [6]. This triggered fish kills involving several sensitive species, with post-mortem analyses confirming uncoupled oxidative phosphorylation as the mechanism of toxicity. The incident accelerated regulatory reevaluation culminating in Canada's 1990 use suspension.
Industrial Release Events: While agricultural contamination dominated historical records, modern concerns center on industrial point sources. Environment and Climate Change Canada identifies dinoseb releases from styrene production facilities as the primary contemporary exposure pathway [2]. Although quantitative monitoring data remains sparse, modeling indicates that untreated effluent could exceed the PNEC by orders of magnitude, prompting requirements for real-time effluent monitoring under Canada's proposed environmental performance agreements [2] [6].
Public Health Interventions: The most significant human health episode preceded dinoseb's agricultural use. In the 1930s, 2,4-dinitrophenol (structurally similar to dinoseb) was widely marketed as a weight-loss drug before causing fatal hyperthermia and cataracts [5]. While dinoseb itself saw limited medicinal use, this historical precedent informed its regulatory treatment. Public responses to contamination events typically involved well-water advisories in agricultural regions and biosolid restrictions—measures later codified in the 2021 Canadian screening assessment, which notes no recent detections in drinking water but maintains precautionary monitoring [6].
Table 2: Documented Environmental Contamination Incidents Involving Dinoseb
Location | Period | Source | Environmental Impact | Regulatory Response |
---|---|---|---|---|
Saskatchewan, Canada | 1980s | Agricultural runoff to surface water | Fish kills, exceedance of PNEC (0.17 µg/L) | Suspension of all herbicidal uses (1990) |
Industrial zones (Canada) | 2000–present | Styrene monomer production effluent | Modeled exceedance of aquatic PNEC | EPA requirements for wastewater treatment |
Multiple EU watersheds | Pre-2009 | Legacy agricultural use | Persistent detection in sediments | EU-wide ban under Regulation 1107/2009 |
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